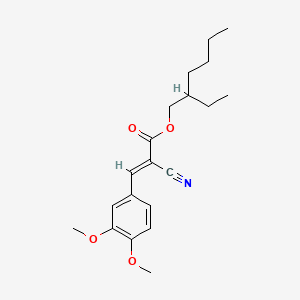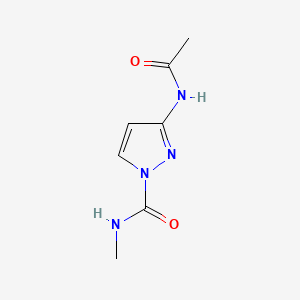
Hydroxy Meprobamate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Meprobamate-d4 is an isotopically labelled analogue of Hydroxy Meprobamate. It is a deuterated form of Hydroxy Meprobamate, where four hydrogen atoms are replaced by deuterium. Hydroxy Meprobamate itself is a major metabolite of Meprobamate, a well-known anxiolytic drug used for the treatment of anxiety disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Meprobamate-d4 involves the incorporation of deuterium into the Hydroxy Meprobamate molecule. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary depending on the desired isotopic purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Meprobamate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can regenerate the hydroxyl group.
Applications De Recherche Scientifique
Hydroxy Meprobamate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of chemical compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Hydroxy Meprobamate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meprobamate and its metabolites.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Meprobamate.
Mécanisme D'action
Hydroxy Meprobamate-d4 exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding leads to inhibitory effects on neurons, reducing neuronal excitability and producing anxiolytic effects. The compound affects multiple sites in the central nervous system, including the thalamus and limbic system, and inhibits multineuronal spinal reflexes .
Comparaison Avec Des Composés Similaires
Meprobamate: The parent compound, used as an anxiolytic drug.
Meprobamate-d7: Another deuterated analogue with seven deuterium atoms.
Meprobamate-d3: A deuterated analogue with three deuterium atoms.
Comparison: Hydroxy Meprobamate-d4 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other deuterated analogues, this compound offers a balance between isotopic enrichment and structural similarity to the parent compound, making it a valuable tool in research .
Propriétés
Numéro CAS |
1794793-28-4 |
|---|---|
Formule moléculaire |
C9H18N2O5 |
Poids moléculaire |
238.276 |
Nom IUPAC |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)/i4D2,5D2 |
Clé InChI |
KYFPTQOMOYSVDJ-CQOLUAMGSA-N |
SMILES |
CC(CC(C)(COC(=O)N)COC(=O)N)O |
Synonymes |
2-[[(Aminocarbonyl)oxy]methyl]-2-methyl-1,4-pentanediol 1-Carbamate-d4; Carbamic Acid 2-(2-Hydroxypropyl)-2-methyltrimethylene Ester-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)




buta-1,3-diene](/img/structure/B587655.png)


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

